Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate
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Overview
Description
Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridazine core and a dimethoxyphenyl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions to form the triazolopyridazine ring system.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the triazolopyridazine intermediate.
Thioester Formation: The final step involves the reaction of the triazolopyridazine intermediate with ethyl 3-oxobutanoate in the presence of a base to form the desired thioester compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease pathways.
Biological Research: Researchers have used this compound to study the mechanisms of enzyme inhibition and receptor binding, providing insights into the molecular interactions that underlie its biological activities.
Chemical Biology: The compound serves as a valuable tool for probing biological systems and understanding the role of specific molecular targets in cellular processes.
Industrial Applications: Due to its unique chemical properties, the compound may find applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate can be compared with other triazolopyridazine derivatives, such as:
Triazolopyridazine-based Kinase Inhibitors: These compounds share a similar core structure but differ in the substituents attached to the triazolopyridazine ring.
Triazolopyridazine-based Antimicrobials: These derivatives have been investigated for their antimicrobial properties, with variations in the substituents leading to differences in their spectrum of activity and potency.
Triazolopyridazine-based Anti-inflammatory Agents: Compounds in this class have shown anti-inflammatory effects by inhibiting specific enzymes and signaling pathways involved in inflammation.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-4-28-18(25)10-13(24)11-29-17-8-7-16-20-21-19(23(16)22-17)12-5-6-14(26-2)15(9-12)27-3/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCYAOWROPANME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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